molecular formula C30H48O4 B1254628 Sumaresinol CAS No. 559-64-8

Sumaresinol

Cat. No.: B1254628
CAS No.: 559-64-8
M. Wt: 472.7 g/mol
InChI Key: KLHSKTMVSOWVLD-WPDRYGPBSA-N
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Description

Sumaresinol is a naturally occurring triterpenoid compound with the molecular formula C30H48O4. It is known for its complex structure and significant biological activities. This compound is often found in various plant species and has been the subject of extensive research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sumaresinol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of squalene, followed by a series of hydroxylation and oxidation reactions to introduce the necessary functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources remains a viable method. Plants containing high concentrations of this compound are harvested, and the compound is extracted using solvents such as ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sumaresinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. Each derivative may exhibit unique biological activities and properties.

Scientific Research Applications

Sumaresinol has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in the study of triterpenoid synthesis and reactivity.

    Biology: Research has shown that this compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: this compound and its derivatives are used in the development of pharmaceuticals, cosmetics, and nutraceuticals.

Mechanism of Action

The mechanism of action of Sumaresinol involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. By binding to these targets, this compound can exert its anti-inflammatory, antioxidant, and anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that this compound can influence multiple signaling cascades within cells.

Comparison with Similar Compounds

Sumaresinol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

    Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anticancer properties.

    Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.

    Betulinic Acid: Exhibits significant anticancer activity and is structurally similar to this compound.

Compared to these compounds, this compound may offer distinct advantages in terms of its potency and spectrum of biological activities

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHSKTMVSOWVLD-WPDRYGPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204491
Record name Sumaresinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-64-8
Record name Sumaresinolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sumaresinolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUMARESINOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLX0T88D9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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